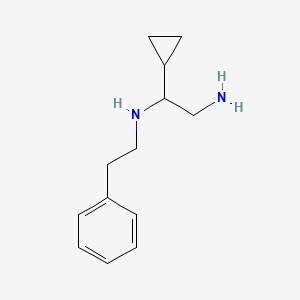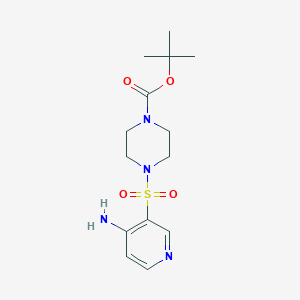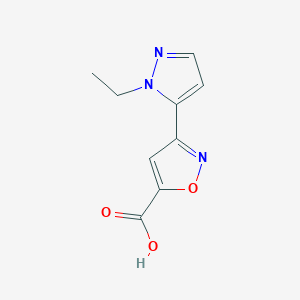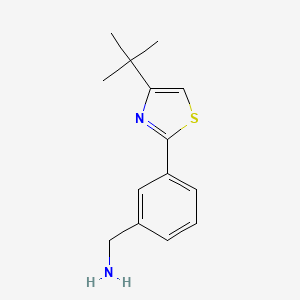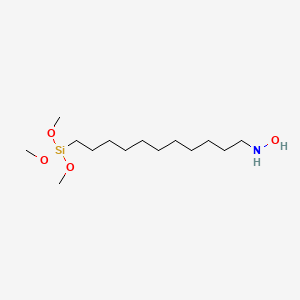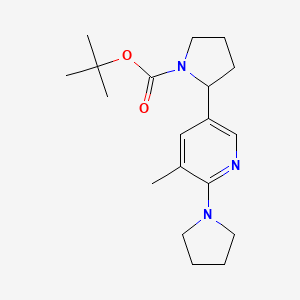![molecular formula C19H40NO7P B15060852 [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is an organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a tetradecanoate (myristate) fatty acid chain, a glycerol backbone, and a phosphorylated aminoethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanoic acid (myristic acid) to form a glycerol tetradecanoate intermediate.
Phosphorylation: The glycerol tetradecanoate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanoic acid using acid catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure consistent product quality.
Automated Amination: Automated systems are employed for the amination step to increase efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Phosphines and phosphites.
Substitution Products: Various substituted phospholipids with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is used as a model compound for studying phospholipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules.
Biology
In biological research, this compound is used to study cell membrane dynamics, lipid-protein interactions, and membrane-associated processes. It serves as a substrate for enzymes involved in lipid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it valuable in the production of creams, lotions, and other personal care products.
作用機序
The mechanism of action of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The phosphorylated aminoethoxy group interacts with membrane proteins and other lipids, modulating their function. This compound can also act as a signaling molecule, participating in various cellular pathways.
類似化合物との比較
Similar Compounds
- [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] palmitate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (9Z)-9-tetradecenoate
Uniqueness
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoate) and the presence of both hydroxyl and phosphorylated aminoethoxy groups. This combination of structural features imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and lipid interactions.
特性
分子式 |
C19H40NO7P |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m0/s1 |
InChIキー |
RPXHXZNGZBHSMJ-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


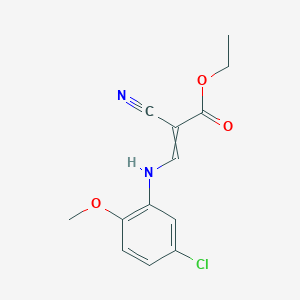
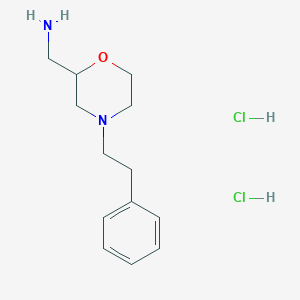
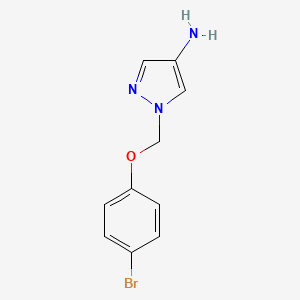
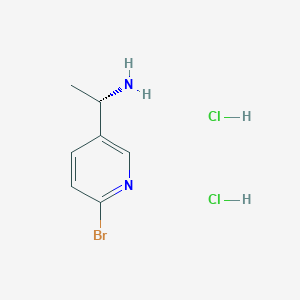
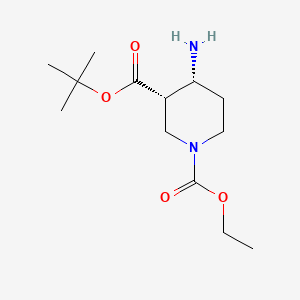
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
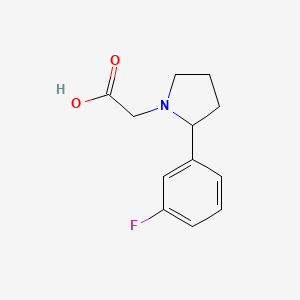
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
